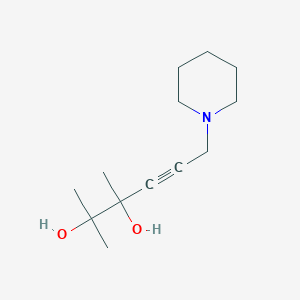
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol is an organic compound that features a piperidine ring, a hex-4-yne backbone, and two hydroxyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of the hex-4-yne backbone, followed by the introduction of the piperidine ring and the hydroxyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the alkyne group may produce alkenes or alkanes.
Scientific Research Applications
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological activities.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-6-piperidin-1-ylhexane-2,3-diol: Similar structure but lacks the alkyne group.
2,3-Dimethyl-6-piperidin-1-ylhex-4-ene-2,3-diol: Contains an alkene group instead of an alkyne.
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
2,3-Dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol is unique due to the presence of both the piperidine ring and the alkyne group, which confer distinct chemical properties and reactivity. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41822-78-0 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2,3-dimethyl-6-piperidin-1-ylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C13H23NO2/c1-12(2,15)13(3,16)8-7-11-14-9-5-4-6-10-14/h15-16H,4-6,9-11H2,1-3H3 |
InChI Key |
FQZPLXJWRRICMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C#CCN1CCCCC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



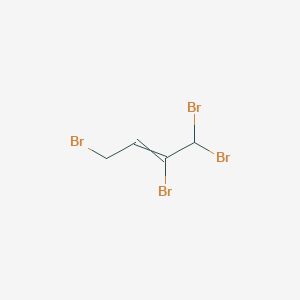
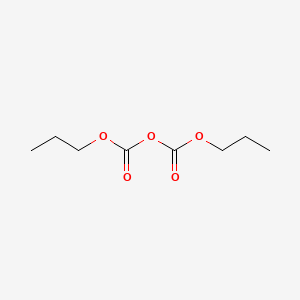
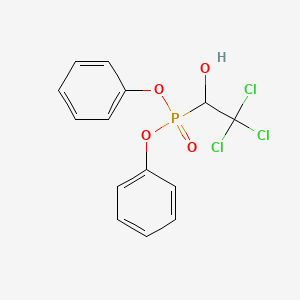

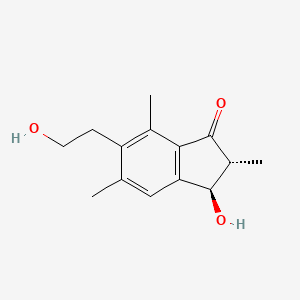

![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
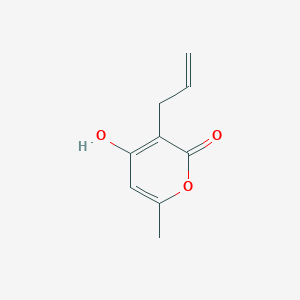

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
